1,5-Dichloro-2-ethyl-4-nitrobenzene
Description
Structural Classification and Isomeric Considerations of Dichloronitrobenzenes
Dichloronitrobenzenes are a subset of nitroaromatic compounds characterized by a benzene (B151609) ring substituted with two chlorine atoms and one nitro group. chemicalbull.com The relative positions of these three substituents on the benzene ring give rise to six possible structural isomers.
The specific isomerism is a critical factor in the chemical reactivity and synthetic utility of the compound. For example, in 1,4-dichloro-2-nitrobenzene (B41259), the chloride atom adjacent to the electron-withdrawing nitro group is susceptible to nucleophilic displacement, making it a valuable precursor for various derivatives. wikipedia.org Similarly, the nitration of 1,2-dichlorobenzene (B45396) primarily yields 1,2-dichloro-4-nitrobenzene, which is a key intermediate for agrochemicals. wikipedia.org The synthesis of 2,4-dichloronitrobenzene (B57281) is typically achieved through the nitration of 1,3-dichlorobenzene. ontosight.ai
The distinct isomers of dichloronitrobenzene are foundational molecules for more complex chemical structures.
Table 1: Structural Isomers of Dichloronitrobenzene This table is interactive. You can sort and filter the data.
Overview of Research Trajectories for 1,5-Dichloro-2-ethyl-4-nitrobenzene and Related Ethylnitrobenzenes
Research into ethylnitrobenzenes, such as 4-ethylnitrobenzene (B91404) and 2-ethylnitrobenzene, highlights their role as important fine chemical intermediates for pharmaceuticals, pesticides, and dyes. google.com For instance, 4-ethylnitrobenzene is a key raw material for broad-spectrum antibiotics. google.com Studies have focused on optimizing the synthesis of these compounds, including developing continuous synthesis methods using microchannel reactors to improve efficiency and safety. google.com Another significant area of research is the selective oxidation of the ethyl group. For example, a solvent-free process using oxygen as a clean oxidant has been developed to convert 4-ethylnitrobenzene into 4-nitroacetophenone, a valuable ketone, with metalloporphyrins acting as catalysts. acs.orgacs.org
The specific compound, this compound, is a solid with the molecular formula C₈H₇Cl₂NO₂. sigmaaldrich.com While detailed research on this particular molecule is not extensively documented in publicly available literature, its structure places it within the family of substituted dichloronitrobenzenes. Its synthesis and reactivity can be inferred from related compounds. For example, the synthesis of the related methyl analog, 1,5-dichloro-2-methyl-4-nitrobenzene, involves the nitration of 2,4-dichlorotoluene. chemicalbook.com This suggests a probable synthetic route for this compound would involve the nitration of 1,5-dichloro-2-ethylbenzene.
Furthermore, reactions involving other dichloronitrobenzene isomers, such as 1,5-dichloro-2,4-dinitrobenzene, show reactivity towards various nucleophiles, leading to the synthesis of more complex derivatives. researchgate.netorgsyn.org This indicates that the chlorine atoms and the nitro group on the this compound ring would likely be reactive sites for further chemical modification, making it a potential, albeit less common, building block in organic synthesis.
Table 2: List of Compounds This table is interactive. You can sort and filter the data.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dichloro-2-ethyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-5-3-8(11(12)13)7(10)4-6(5)9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQNFFXTXXKFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,5 Dichloro 2 Ethyl 4 Nitrobenzene
Precursor Synthesis and Starting Materials for Halogenated and Alkylated Nitrobenzenes
The synthesis of complex substituted nitroaromatics like 1,5-Dichloro-2-ethyl-4-nitrobenzene begins with the preparation of simpler, functionalized benzene (B151609) derivatives. These starting materials are typically produced on a large scale and serve as versatile building blocks for more elaborate structures.
Key precursors for halogenated and alkylated nitrobenzenes include:
Dichlorobenzenes : Produced by the direct chlorination of benzene in the presence of a Lewis acid catalyst, this reaction yields a mixture of isomers, primarily 1,2-dichlorobenzene (B45396) and 1,4-dichlorobenzene. google.com These isomers can be separated by distillation or crystallization. google.com
Ethylbenzene (B125841) : Manufactured industrially via the acid-catalyzed alkylation of benzene with ethylene.
Nitrobenzene (B124822) and its derivatives : Nitroaromatics are commonly synthesized through the nitration of an aromatic ring using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid". wikipedia.org For instance, 1,4-dichloro-2-nitrobenzene (B41259) is produced by the nitration of 1,4-dichlorobenzene. wikipedia.org Similarly, 2,4-dichloronitrobenzene (B57281) is synthesized via the nitration of 1,3-dichlorobenzene. google.com These compounds are important intermediates in the production of dyes, pesticides, and pharmaceuticals. wikipedia.orgresearchgate.net
The selection of the initial precursor is critical as the existing substituents profoundly influence the regiochemical outcome of subsequent substitution reactions due to their electronic and steric effects.
Direct Synthetic Routes to this compound
Directly synthesizing this compound involves a sequence of reactions that introduce the chloro, ethyl, and nitro groups onto the benzene ring in a controlled manner. The order of these steps is crucial for achieving the desired substitution pattern.
Nitration Reactions of Substituted Ethylbenzenes
A plausible and common strategy for synthesizing nitroaromatic compounds is the nitration of a pre-functionalized benzene ring. In this approach, a dichloro-substituted ethylbenzene would serve as the immediate precursor to the target molecule. The most logical precursor for obtaining the 1,5-dichloro-2-ethyl-4-nitro substitution pattern would be 3,5-dichloroethylbenzene .
The nitration process involves an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated from the reaction of nitric acid and a strong dehydrating acid like sulfuric acid, attacks the electron-rich aromatic ring. wikipedia.org The existing substituents on the ring direct the incoming nitro group. The ethyl group is an activating, ortho, para-director, while the chloro groups are deactivating but also ortho, para-directing. In 3,5-dichloroethylbenzene, the directing effects of all three substituents align, favoring substitution at the C2, C4, and C6 positions. The C4 position (para to the ethyl group) is sterically the most accessible, making This compound the expected major product.
The reaction is typically carried out using a "mixed acid" solution. The conditions for such nitrations can vary, but a general procedure involves the slow addition of the nitrating agent to the substituted ethylbenzene at controlled temperatures. google.com
Table 1: Typical Conditions for Nitration of Substituted Benzenes
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | 1,2-Dichlorobenzene | google.com |
| Nitrating Agent | Mixed Acid (31% HNO₃, 62% H₂SO₄, 7% H₂O) | google.com |
| Temperature | 58-60°C, then raised to 70°C | google.com |
| Substrate | 1,3-Dichlorobenzene | google.com |
| Nitrating Agent | Mixed Acid (molar ratio of substrate to HNO₃ is 1:1.02-1.12) | google.com |
| Temperature | 20-33°C | google.com |
| Substrate | Ethylbenzene | researchgate.net |
| Nitrating Agent | 69% Aqueous HNO₃ on Silica Gel | researchgate.net |
Halogenation Strategies on Ethylnitrobenzene Scaffolds
An alternative synthetic approach involves introducing the chlorine atoms onto an existing ethylnitrobenzene scaffold. This route can be challenging due to the directing effects of the substituents. For example, attempting direct chlorination of 4-ethylnitrobenzene (B91404) would be complicated. The ethyl group directs incoming electrophiles to the positions ortho to it (C3 and C5), while the strongly deactivating nitro group directs to the meta positions (also C3 and C5). While the directing effects align, the strong deactivation of the ring by the nitro group makes electrophilic halogenation difficult.
A more viable strategy often involves using an aniline (B41778) derivative as a precursor. For instance, one could start with 2-ethyl-4-nitroaniline (B1602071) . simsonpharma.com The amino group is a strong activating group that can facilitate electrophilic substitution. However, direct halogenation of such compounds can be complex. core.ac.uk A more reliable method involves converting the amino group into a diazonium salt, which can then be replaced by chlorine atoms via the Sandmeyer reaction. This multi-step process would involve:
Diazotization of 2-ethyl-4-nitroaniline with nitrous acid (generated from NaNO₂ and HCl).
Subsequent reaction of the resulting diazonium salt with a copper(I) chloride catalyst to introduce the chloro groups. This approach offers better control over the position of the incoming halogens.
Alkylation Reactions on Dichloronitrobenzene Precursors
A third potential route would be the alkylation of a dichloronitrobenzene precursor, such as 1,3-dichloro-5-nitrobenzene, with an ethylating agent. The most common method for introducing an alkyl group onto a benzene ring is the Friedel-Crafts alkylation, which uses a Lewis acid catalyst like aluminum chloride (AlCl₃).
However, this method is generally ineffective for strongly deactivated aromatic rings. The nitro group is a powerful electron-withdrawing group that significantly reduces the electron density of the benzene ring. quora.com This deactivation makes the ring insufficiently nucleophilic to attack the carbocation intermediate generated during the Friedel-Crafts reaction. quora.com Consequently, nitrobenzene and its derivatives, including dichloronitrobenzenes, typically fail to undergo Friedel-Crafts alkylation. quora.com Therefore, this synthetic route is not considered a viable pathway for the preparation of this compound.
Advanced and Emerging Synthetic Approaches for Analogous Compounds
While traditional batch synthesis methods are well-established, modern chemical manufacturing is increasingly adopting advanced technologies to improve efficiency, safety, and sustainability.
Microchannel Reactor Technologies in Nitrobenzene Synthesis
Microchannel reactors, a form of continuous flow technology, are emerging as a powerful tool for the synthesis of nitroaromatic compounds, including analogues like 4-ethylnitrobenzene and 2-ethylnitrobenzene. google.com Nitration reactions are often highly exothermic, posing significant safety risks in large-scale batch reactors due to challenges in heat dissipation and the potential for thermal runaway. wikipedia.org
Microchannel reactors offer a solution by providing a very high surface-area-to-volume ratio, which allows for extremely efficient heat transfer and precise temperature control. google.com In this process, the reactants (e.g., ethylbenzene and mixed acid) are continuously pumped through narrow channels where they mix and react. google.com
The key advantages of this technology include:
Enhanced Safety : The small reaction volume and superior temperature control significantly reduce the risk of explosions. google.com
Increased Efficiency : Reactions can be performed at higher temperatures and concentrations, leading to faster reaction times and higher throughput. google.com
Improved Yield and Purity : Precise control over reaction parameters like temperature, pressure, and residence time leads to better selectivity and higher product yields. google.com
Reduced Waste : Continuous processing minimizes waste generation compared to batch methods. google.com
A patented method for the continuous synthesis of ethylnitrobenzenes highlights the specific operational parameters for this advanced approach. google.com
Table 2: Operational Parameters for Continuous Nitration of Ethylbenzene in a Microchannel Reactor
| Parameter | Preferred Range | More Preferred Range | Reference |
|---|---|---|---|
| Reaction Temperature | 15–80°C | 18–40°C | google.com |
| Reaction Pressure | 0.2–1.0 MPa | Not Specified | google.com |
This technology represents a significant advancement in the synthesis of nitrobenzene derivatives, offering a safer, more efficient, and cost-effective alternative to traditional batch manufacturing.
Stereoselective and Regioselective Synthesis Considerations
The synthesis of this compound does not involve the formation of stereoisomers as the molecule is achiral. Therefore, stereoselective considerations are not applicable in this context. However, regioselectivity is a critical aspect of the synthesis, as the directing effects of the substituents on the starting material, 1,4-dichloro-2-ethylbenzene (B1616755), determine the position of the incoming nitro group.
The substituents on the benzene ring are two chlorine atoms at positions 1 and 4, and an ethyl group at position 2. Both chlorine and the ethyl group are ortho, para-directing. This means they tend to direct incoming electrophiles to the positions ortho and para relative to themselves.
In the case of 1,4-dichloro-2-ethylbenzene, the available positions for substitution are 3, 5, and 6.
The ethyl group at position 2 directs incoming electrophiles to positions 3 (ortho), 5 (para, which is blocked by a chlorine atom), and 6 (ortho).
The chlorine atom at position 1 directs to positions 2 (blocked by the ethyl group) and 6 (ortho).
The chlorine atom at position 4 directs to positions 3 and 5 (ortho).
Considering these directing effects, the most likely positions for nitration are positions 3 and 6. The formation of the desired this compound (which corresponds to nitration at the 5-position relative to the ethyl group, or the 4-position in standard nomenclature) is less favored based on the primary directing effects of the existing substituents. However, the electronic and steric environment of the molecule can influence the final isomer distribution. The precise regiochemical outcome is highly dependent on the reaction conditions, including the choice of nitrating agent, temperature, and the presence of any catalysts.
A plausible synthetic route for this compound is the direct nitration of 1,4-dichloro-2-ethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions would need to be carefully controlled to favor the desired isomer and minimize the formation of byproducts.
| Parameter | Condition | Rationale |
| Starting Material | 1,4-Dichloro-2-ethylbenzene | Precursor with the required chloro and ethyl substituents. |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Standard and effective reagent for electrophilic aromatic nitration. |
| Temperature | 0-10 °C | Lower temperatures can help control the reaction rate and improve selectivity. |
| Reaction Time | 1-4 hours | Sufficient time for the reaction to proceed to completion. |
| Work-up | Quenching with ice, extraction, and purification | Standard procedure to isolate and purify the product. |
Process Optimization and Scale-up Challenges in the Synthesis of this compound
The transition from a laboratory-scale synthesis of this compound to an industrial-scale process presents several challenges that necessitate careful process optimization. These challenges are common to many electrophilic nitration reactions of aromatic compounds.
Key Challenges and Optimization Strategies:
Reaction Exothermicity and Temperature Control: Nitration reactions are highly exothermic. On a large scale, the dissipation of heat becomes a critical safety concern. A failure to control the temperature can lead to a runaway reaction, resulting in the formation of undesirable byproducts, and in severe cases, an explosion.
Optimization: The use of jacketed reactors with efficient cooling systems is essential. The slow, controlled addition of the nitrating agent to the substrate is a standard practice to manage the rate of heat generation. Continuous flow reactors are increasingly being adopted for nitration processes as they offer superior heat and mass transfer, leading to better temperature control and improved safety.
Isomer Control and Purity: As discussed in the regioselectivity section, the nitration of 1,4-dichloro-2-ethylbenzene can lead to the formation of multiple isomers. Achieving a high purity of the desired this compound is crucial for its intended application.
Optimization: A thorough investigation of reaction parameters, including temperature, reaction time, and the ratio of reactants, is necessary to maximize the yield of the target isomer. The use of regioselective catalysts, such as zeolites, could be explored to enhance the formation of the desired product. Downstream purification processes, such as crystallization or chromatography, would need to be optimized for efficient separation of the isomers.
Acid Waste Management: The use of mixed nitric and sulfuric acid results in a significant amount of acidic wastewater. The treatment and disposal of this waste are major environmental and cost considerations in industrial-scale production.
Optimization: Research into alternative, more environmentally benign nitrating agents and catalytic systems is an active area of development. The recovery and recycling of the spent acid are common practices in industrial settings to reduce waste and improve the economic viability of the process.
Material Handling and Safety: Concentrated nitric and sulfuric acids are highly corrosive and hazardous materials. The handling and storage of these chemicals on a large scale require strict safety protocols and specialized equipment.
Optimization: The implementation of robust safety procedures, including the use of appropriate personal protective equipment (PPE) and automated handling systems, is paramount. The design of the manufacturing plant must incorporate features to prevent and mitigate potential spills and accidental releases.
The following table summarizes the key challenges and potential solutions for the scale-up of this compound synthesis.
| Challenge | Potential Impact | Optimization and Scale-up Strategy |
| Exothermic Reaction | Runaway reaction, reduced selectivity, safety hazards. | Use of efficient cooling systems, controlled addition of reagents, consideration of continuous flow reactors. |
| Isomer Formation | Low yield of desired product, difficult purification. | Optimization of reaction conditions (temperature, concentration), exploration of regioselective catalysts. |
| Acidic Waste Stream | Environmental pollution, increased disposal costs. | Recovery and recycling of spent acid, investigation of greener nitration methods. |
| Corrosive Reagents | Equipment corrosion, safety risks for personnel. | Use of corrosion-resistant materials for reactors and piping, implementation of strict safety protocols and automation. |
Chemical Reactivity and Mechanistic Investigations of 1,5 Dichloro 2 Ethyl 4 Nitrobenzene
Electrophilic Aromatic Substitution (EAS) Reactivity
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The existing substituents on the ring play a crucial role in modulating the ring's nucleophilicity and determining the position of the incoming electrophile.
The susceptibility of an aromatic ring to electrophilic attack is determined by the interplay of inductive and resonance effects of its substituents. Substituents that donate electron density to the ring activate it towards EAS, while those that withdraw electron density deactivate it.
Nitro Group (-NO₂): The nitro group is a powerful deactivating group. It deactivates the benzene ring through both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-M). This significantly reduces the electron density of the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles.
Ethyl Group (-CH₂CH₃): The ethyl group is an alkyl group, which is considered to be a weak activating group. It donates electron density to the ring primarily through an inductive effect (+I) and also through hyperconjugation.
In 1,5-dichloro-2-ethyl-4-nitrobenzene, the strong deactivating effects of the nitro group and the two chlorine atoms overwhelmingly counteract the weak activating effect of the ethyl group. Consequently, the aromatic ring is significantly deactivated towards electrophilic aromatic substitution.
Table 1: Influence of Substituents on Aromatic Ring Reactivity in EAS
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| Nitro (-NO₂) | Strongly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-M) | Strong Deactivation |
| Chlorine (-Cl) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Deactivation |
| Ethyl (-CH₂CH₃) | Weakly Electron-Donating (+I) | Hyperconjugation (Weakly Donating) | Weak Activation |
The position of electrophilic attack is directed by the existing substituents. Activating groups are typically ortho, para-directors, while most deactivating groups are meta-directors. Halogens are an exception, being deactivating yet ortho, para-directing.
In this compound, the directing effects of the four substituents must be considered collectively. The available positions for substitution are C3 and C6.
Nitro Group (-NO₂): As a strong deactivating group, the nitro group is a meta-director. It will direct incoming electrophiles to the positions meta to itself, which are C2 and C6.
Chlorine Atoms (-Cl): Being halogens, the chlorine atoms are deactivating but ortho, para-directing. The chlorine at C1 directs to C2 (ortho) and C6 (ortho). The chlorine at C5 directs to C4 (ortho) and C6 (para).
Ethyl Group (-CH₂CH₃): As an activating group, the ethyl group is an ortho, para-director. It directs incoming electrophiles to C1 (ortho), C3 (ortho), and C5 (para).
Considering the available positions (C3 and C6), the directing effects can be summarized as follows:
Attack at C3: This position is ortho to the activating ethyl group.
Attack at C6: This position is meta to the deactivating nitro group and ortho to the deactivating chlorine at C1 and para to the deactivating chlorine at C5.
While the nitro and chloro groups deactivate the ring, their directing effects still influence the regioselectivity. The activating ethyl group strongly favors substitution at its ortho and para positions. Given that the ring is heavily deactivated, forcing conditions would be required for any electrophilic substitution to occur. Under such conditions, the directing effect of the weakly activating ethyl group would likely be the most significant factor in determining the position of the incoming electrophile, favoring substitution at the C3 position.
The mechanism of electrophilic aromatic substitution proceeds via a two-step process:
Formation of the Sigma Complex (Arenium Ion): The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step.
Deprotonation: A base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product.
For this compound, the formation of the sigma complex is significantly slowed by the presence of the deactivating groups. The stability of the intermediate arenium ion is a key factor in determining the reaction pathway. Attack at the C3 position, directed by the ethyl group, would lead to a carbocation where the positive charge can be partially stabilized by the electron-donating nature of the ethyl group. Conversely, attack at other positions would result in less stable intermediates due to the powerful electron-withdrawing effects of the nitro and chloro substituents.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
In this compound, the chlorine atoms can act as leaving groups in SNAr reactions. The presence of the strongly electron-withdrawing nitro group is crucial for activating the ring towards nucleophilic attack.
The nitro group at C4 is para to the chlorine atom at C1 and ortho to the chlorine atom at C5. This positioning is ideal for activating both chlorine atoms for nucleophilic substitution. The electron-withdrawing nitro group stabilizes the negative charge in the Meisenheimer complex intermediate through resonance.
The reactivity of the two chlorine atoms towards nucleophiles may differ. The chlorine at C5 is flanked by the nitro group and has a chlorine at the meta position. The chlorine at C1 is para to the nitro group and ortho to the ethyl group. Steric hindrance from the adjacent ethyl group might slightly decrease the rate of attack at C1 compared to C5. Therefore, it is plausible that the chlorine at C5 is more susceptible to nucleophilic attack.
Common nucleophiles that can participate in SNAr reactions with this substrate include alkoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) would be expected to substitute one of the chlorine atoms with a methoxy (B1213986) group.
The mechanism of SNAr reactions generally proceeds through a two-step addition-elimination pathway:
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is often the rate-determining step.
Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.
The rate of an SNAr reaction is influenced by several factors:
The nature of the electron-withdrawing groups: Stronger electron-withdrawing groups, like the nitro group, increase the rate of reaction by stabilizing the Meisenheimer complex.
The position of the electron-withdrawing groups: Activation is most effective when these groups are ortho or para to the leaving group.
The nature of the leaving group: The rate of reaction is dependent on the ability of the leaving group to depart. Generally, for halogens, the reactivity order is F > Cl > Br > I, as the more electronegative atom better stabilizes the forming negative charge in the transition state of the rate-determining addition step.
The nature of the nucleophile: Stronger nucleophiles generally react faster.
The solvent: Polar aprotic solvents are typically used to solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus enhancing its reactivity.
Table 2: Predicted Reactivity in SNAr Reactions
| Position of Leaving Group | Activating Group(s) | Relative Position | Predicted Reactivity |
| C1-Cl | -NO₂ | para | Activated |
| C5-Cl | -NO₂ | ortho | Activated |
Chemo- and Regioselectivity in SNAr Transformations
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for activated aryl halides. In the case of this compound, the benzene ring is strongly activated towards nucleophilic attack by the potent electron-withdrawing nitro group (-NO₂). This group stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, particularly when the substitution occurs at the ortho or para positions relative to the nitro group.
In this molecule, both chlorine atoms are positioned for activation: the C1-chloro is ortho to the nitro group, and the C5-chloro is para. However, the reaction exhibits high regioselectivity due to a combination of electronic and steric factors.
Electronic Effects: The nitro group activates both the ortho and para positions by delocalizing the negative charge of the Meisenheimer intermediate through resonance. From a purely electronic standpoint, both chlorine atoms are susceptible to substitution.
Steric Effects: The ethyl group at the C2 position, immediately adjacent to the C1-chloro substituent, creates significant steric hindrance. youtube.com This bulkiness impedes the approach of a nucleophile to the C1 position, making the attack at this site kinetically unfavorable. libretexts.org
Consequently, nucleophilic attack occurs almost exclusively at the C5 position, which is electronically activated (para to -NO₂) and sterically accessible. This predictable regioselectivity makes this compound a useful substrate for introducing a wide range of nucleophiles selectively at the C5 position, leading to the formation of 1-chloro-2-ethyl-5-(substituted)-4-nitrobenzene derivatives.
Table 1: Predicted Regioselectivity in SNAr Reactions of this compound
| Nucleophile (Nu⁻) | Reagent Example | Expected Major Product |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-Chloro-2-ethyl-5-methoxy-4-nitrobenzene |
| Amine | Ammonia (NH₃) | 5-Chloro-4-ethyl-2-nitroaniline |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-Chloro-2-ethyl-4-nitro-5-(phenylthio)benzene |
| Hydroxide | Sodium Hydroxide (NaOH) | 5-Chloro-4-ethyl-2-nitrophenol |
Reduction Chemistry of the Nitro Group in this compound
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are versatile intermediates. For halogenated nitroaromatics like this compound, the primary challenge is achieving chemoselectivity—reducing the nitro group without simultaneously causing hydrodehalogenation (the reductive removal of the chlorine atoms).
The reduction can be stopped at intermediate stages under controlled conditions. For instance, partial reduction can yield the corresponding N-(5-chloro-4-ethyl-2-nitrophenyl)hydroxylamine. Reagents such as zinc dust in an aqueous ammonium (B1175870) chloride solution are known to favor the formation of hydroxylamines from nitroarenes. wikipedia.org Enzymatic reductions can also exhibit high chemoselectivity for the formation of hydroxylamino intermediates. nih.govnih.gov Further reduction of the hydroxylamine (B1172632) derivative yields the final aniline (B41778) product.
Several methodologies are available for the complete reduction of the nitro group to an amine (aniline). The choice of reagent is crucial to preserve the chloro substituents.
Catalytic Hydrogenation: This is a common and efficient method. However, the choice of catalyst is critical. Palladium on carbon (Pd/C) is a highly active catalyst but often promotes hydrodehalogenation of aryl chlorides. commonorganicchemistry.com Raney Nickel is generally a more suitable choice as it is less prone to cleaving the C-Cl bonds. commonorganicchemistry.com Conducting the hydrogenation in the presence of an acidic medium can also help inhibit dehalogenation. google.com
Metal/Acid Systems: The reduction using metals in acidic media is a classic and reliable method. Reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron (Fe) powder in acetic acid or HCl are highly effective for converting nitroarenes to anilines and are generally compatible with aryl halides. commonorganicchemistry.com
Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the selective reduction of nitro groups, often leaving other reducible functional groups, including halogens, intact. commonorganicchemistry.com
Table 2: Common Methodologies for Chemoselective Nitro Group Reduction in Polychlorinated Nitroaromatics
| Method | Reagents | Advantages | Potential Drawbacks |
| Catalytic Hydrogenation | H₂, Raney Nickel | High efficiency, clean reaction | Catalyst cost, requires pressure equipment |
| Metal/Acid Reduction | SnCl₂ / HCl | High chemoselectivity for -NO₂, mild conditions | Stoichiometric amounts of metal salts produced as waste |
| Metal/Acid Reduction | Fe / HCl or Acetic Acid | Cost-effective, high chemoselectivity | Large amount of iron sludge produced |
| Sulfide Reduction | Na₂S or (NH₄)₂S | Good selectivity, useful for partial reduction | Can produce sulfur-containing byproducts |
Reactions Involving the Ethyl Moiety
The ethyl group attached to the benzene ring is also subject to chemical transformation, primarily at the benzylic position (the carbon atom directly attached to the ring). This carbon is activated by the aromatic system, making its C-H bonds weaker and more susceptible to radical and oxidative reactions.
Strong oxidizing agents can convert the ethyl side chain into a carboxylic acid group. This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.org Reagents such as hot, alkaline or acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will oxidize the entire ethyl group to a carboxyl group (-COOH), yielding 2,4-dichloro-5-nitrobenzoic acid. libretexts.org The aromatic ring, being deactivated by the nitro group, is generally resistant to these oxidative conditions. The mechanism is complex but is understood to involve the initial cleavage of a benzylic C-H bond. libretexts.org
The benzylic position of the ethyl group can be selectively halogenated under free-radical conditions. N-Bromosuccinimide (NBS), in the presence of a radical initiator like light (hν) or benzoyl peroxide, is the reagent of choice for this transformation. chadsprep.comchemistrysteps.com This reaction introduces a bromine atom specifically at the benzylic position, leading to the formation of 1-(1-bromoethyl)-5-chloro-2-nitrobenzene. chadsprep.comchemistrysteps.com The high selectivity for the benzylic position is due to the formation of a resonance-stabilized benzylic radical intermediate. chemistrysteps.comyoutube.com This halogenated product can then serve as a substrate for subsequent nucleophilic substitution or elimination reactions to further functionalize the side chain. youtube.com
Derivatization and Functionalization Strategies of 1,5 Dichloro 2 Ethyl 4 Nitrobenzene
Synthesis of Novel Nitroaromatic Derivatives from 1,5-Dichloro-2-ethyl-4-nitrobenzene
The synthesis of novel nitroaromatic derivatives from this compound often involves nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group activates the chlorine atoms towards substitution by various nucleophiles.
For instance, the reaction of similar dichloronitrobenzene compounds with amines, thiols, and alkoxides can lead to the selective replacement of one or both chlorine atoms. researchgate.net The specific isomer formed depends on the reaction conditions and the nature of the nucleophile. The position of the ethyl group in this compound further influences the regioselectivity of these substitution reactions due to steric and electronic effects.
Research on related compounds like 1,5-dichloro-2,4-dinitrobenzene has shown that it can react with benzenethiols to form tris- and tetrakis(phenylsulfanyl)benzene derivatives, indicating the possibility of multiple substitutions. researchgate.net Similarly, reactions of dinitro- and trinitrobenzene derivatives with amines and phenols have been developed to synthesize a variety of substituted aromatic compounds. researchgate.net These methodologies can be adapted for this compound to generate a library of novel nitroaromatic compounds with diverse functionalities.
Chemical Transformations of Nitro and Chloro Functionalities
The nitro and chloro groups on the this compound ring are amenable to a range of chemical transformations, significantly expanding its synthetic utility.
Transformations of the Nitro Group:
Reduction to an Amine: The nitro group can be readily reduced to an amino group using various reducing agents, such as H2 with a palladium catalyst, to form the corresponding aniline (B41778) derivative. quora.com This transformation is a cornerstone in the synthesis of many dyes, pharmaceuticals, and other specialty chemicals. The resulting amino group can then undergo a plethora of subsequent reactions, including diazotization followed by substitution (Sandmeyer reaction), acylation, and alkylation.
Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to form nitroso or hydroxylamino derivatives. nih.gov These functionalities are also valuable intermediates in organic synthesis.
Transformations of the Chloro Groups:
Nucleophilic Aromatic Substitution (SNAr): As mentioned earlier, the chlorine atoms can be displaced by a variety of nucleophiles. The rate of this reaction is significantly enhanced by the presence of the electron-withdrawing nitro group ortho and para to the chlorine atoms. libretexts.org This allows for the introduction of a wide range of functional groups, including ethers, thioethers, and amines.
Cross-Coupling Reactions: The chloro groups can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These powerful C-C and C-N bond-forming reactions enable the synthesis of complex biaryl compounds and arylamines. rsc.org
The interplay between the reactivity of the nitro and chloro groups allows for a stepwise and controlled functionalization of the aromatic ring, providing access to a diverse array of polysubstituted benzene (B151609) derivatives.
Modification and Elaboration of the Ethyl Substituent
The ethyl group on the this compound molecule, while less reactive than the nitro and chloro groups, can also be chemically modified to introduce further complexity and functionality.
Oxidation: The benzylic position of the ethyl group can be oxidized to a carbonyl group (ketone) or a carboxylic acid under appropriate reaction conditions. For example, oxidation of an ethyl group on a benzene ring can lead to the corresponding benzoic acid derivative. quora.com
Halogenation: Free-radical halogenation at the benzylic position can introduce a halogen atom, which can then serve as a handle for further nucleophilic substitution or elimination reactions.
Friedel-Crafts Type Reactions: While the aromatic ring is deactivated by the nitro group, modifications to the ethyl group can be envisioned prior to the nitration step in a multi-step synthesis starting from a different precursor. libretexts.org
These modifications of the ethyl substituent, in conjunction with transformations of the nitro and chloro groups, provide a comprehensive toolkit for the synthesis of highly functionalized and structurally diverse molecules.
Design and Synthesis of Conjugates and Polymeric Materials Incorporating the this compound Moiety
The unique electronic and structural features of this compound make it an attractive building block for the design and synthesis of novel conjugates and polymeric materials.
By strategically functionalizing the chloro and nitro groups, the this compound moiety can be covalently linked to other molecules of interest, such as biomolecules, fluorescent dyes, or other polymerizable units. For example, the synthesis of conjugates with amino acids has been demonstrated with related dinitrophenyl derivatives. libretexts.org
Furthermore, the difunctional nature of the molecule (two chloro groups) allows it to act as a monomer in polymerization reactions. For instance, polycondensation reactions with diamines or diols via nucleophilic aromatic substitution can lead to the formation of novel polyethers, polyamines, or polyimides. researchgate.net The resulting polymers would incorporate the rigid and electron-deficient nitroaromatic core, potentially leading to materials with interesting thermal, electronic, and optical properties. The synthesis of aromatic polyamides and polyimides from related dinitro compounds has been shown to yield materials with high thermal stability and good processability. researchgate.net
The ability to tune the properties of these conjugates and polymers by modifying the substituents on the aromatic ring makes this compound a promising platform for the development of advanced materials with tailored functionalities.
Advanced Spectroscopic Characterization and Structural Elucidation of 1,5 Dichloro 2 Ethyl 4 Nitrobenzene
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
The FTIR and Raman spectra of 1,5-Dichloro-2-ethyl-4-nitrobenzene are expected to exhibit distinct bands corresponding to its primary functional groups. The nitro (NO₂) group, being a strong electron-withdrawing group, gives rise to two prominent stretching vibrations: an asymmetric stretch (νas) typically observed in the 1500-1570 cm⁻¹ region and a symmetric stretch (νs) found between 1300-1370 cm⁻¹ slideshare.netresearchgate.net. For the target molecule, these bands are predicted to be sharp and intense in the infrared spectrum.
The carbon-chlorine (C-Cl) stretching vibrations for aryl chlorides generally appear in the range of 1000-1100 cm⁻¹. Due to the presence of two chlorine atoms on the benzene (B151609) ring, these vibrations may present as multiple strong bands. The specific frequencies are influenced by the substitution pattern on the aromatic ring.
The ethyl (-CH₂CH₃) group introduces characteristic C-H stretching and bending vibrations. The aliphatic C-H stretching vibrations are anticipated in the 2850-2975 cm⁻¹ region. Additionally, scissoring and rocking bending vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups will be observable in the 1450-1470 cm⁻¹ and 1375-1385 cm⁻¹ regions, respectively.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1550 |
| Nitro (NO₂) | Symmetric Stretch | 1330 - 1360 |
| C-Cl | Stretch | 1000 - 1100 |
| Ethyl (-CH₂CH₃) | C-H Stretch | 2850 - 2975 |
| Ethyl (-CH₂CH₃) | CH₂/CH₃ Bending | 1375 - 1470 |
| Aromatic C-H | Stretch | 3050 - 3100 |
While the benzene ring itself is rigid, the orientation of the ethyl group relative to the plane of the ring can be a subject of conformational analysis. Rotational isomers (conformers) may exist, and in some cases, these can be distinguished by subtle shifts in the vibrational frequencies of the ethyl group or adjacent aromatic C-H bonds. However, at room temperature, the rotation around the C-C single bond of the ethyl group is typically fast, leading to an averaged spectrum. Low-temperature vibrational spectroscopy could potentially resolve distinct conformers if the rotational barrier is sufficiently high.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C NMR, and Advanced Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.
The ¹H NMR spectrum of this compound is expected to provide clear signals for the aromatic and ethyl protons. The aromatic region will display two distinct signals for the two non-equivalent aromatic protons. The proton at the C6 position, being ortho to a chlorine atom and meta to the nitro and ethyl groups, is expected to appear as a singlet. The proton at the C3 position, situated between the ethyl and nitro groups, will also likely present as a singlet. Due to the strong electron-withdrawing nature of the nitro group, the proton at C3 is expected to be significantly downfield shifted compared to the proton at C6.
The ethyl group will give rise to a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern resulting from spin-spin coupling. The quartet arises from the coupling of the methylene protons with the three methyl protons, and the triplet is due to the coupling of the methyl protons with the two methylene protons.
The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, as they are all in unique chemical environments. The carbons attached to the electronegative chlorine and nitro groups (C1, C5, and C4) will be significantly deshielded and appear at lower field. The carbon bearing the ethyl group (C2) will also be downfield. The aromatic carbons not attached to substituents (C3 and C6) will appear at higher field, followed by the methylene and methyl carbons of the ethyl group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H3 | 8.0 - 8.2 | - |
| H6 | 7.4 - 7.6 | - |
| -CH₂- | 2.8 - 3.0 (quartet) | 25 - 30 |
| -CH₃ | 1.2 - 1.4 (triplet) | 13 - 16 |
| C1 | - | 130 - 135 |
| C2 | - | 140 - 145 |
| C3 | - | 125 - 130 |
| C4 | - | 148 - 152 |
| C5 | - | 132 - 137 |
| C6 | - | 128 - 132 |
To confirm the assignments made from one-dimensional NMR, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show a correlation between the methylene and methyl protons of the ethyl group, confirming their connectivity. An HSQC spectrum would reveal correlations between each proton and the carbon to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons (C3, C6, -CH₂, and -CH₃).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and structure. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak will be accompanied by M+2 and M+4 peaks with a characteristic isotopic abundance ratio, providing a clear signature for a dichlorinated compound.
The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for nitroaromatic compounds. A common fragmentation is the loss of the nitro group (NO₂) to give a prominent peak at M-46. Another likely fragmentation is the loss of an ethyl radical (-CH₂CH₃), resulting in a peak at M-29. Subsequent loss of chlorine atoms or other small neutral molecules from these primary fragments would lead to a series of smaller fragment ions.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity |
|---|---|
| [M]⁺ | Molecular Ion |
| [M+2]⁺ | Molecular Ion with one ³⁷Cl |
| [M+4]⁺ | Molecular Ion with two ³⁷Cl |
| M-29 | Loss of C₂H₅ |
| M-46 | Loss of NO₂ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the determination of its elemental composition. For this compound, HRMS would be employed to verify its chemical formula, C8H8Cl2NO2. The exact mass can be calculated based on the most abundant isotopes of each element (¹H, ¹²C, ³⁵Cl, ¹⁴N, and ¹⁶O).
Table 1: Computed Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C8H8Cl2NO2 |
| Molecular Weight ( g/mol ) | 185.61 |
Data sourced from computed properties on PubChem. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be instrumental in assessing the purity of a sample of this compound and identifying any volatile impurities. In a hypothetical GC-MS analysis, the sample would be vaporized and passed through a chromatographic column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated components would then be ionized and detected by the mass spectrometer, providing a mass spectrum for each component.
The retention time from the gas chromatogram would be characteristic of this compound under specific analytical conditions. The mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern, which would be influenced by the presence of the ethyl, chloro, and nitro functional groups. The isotopic signature of the two chlorine atoms would result in a distinctive pattern for the molecular ion and chlorine-containing fragments, further aiding in its identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Aromatic Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be characterized by absorption bands corresponding to the electronic transitions within the substituted benzene ring. The nitro group and chlorine atoms, being electronically active substituents, would influence the position and intensity of these absorption bands.
Specifically, the nitrobenzene (B124822) chromophore would be expected to exhibit strong absorption in the UV region. The presence of the ethyl and chloro substituents would likely cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted nitrobenzene. Analysis of the spectrum would provide insights into the electronic structure of the molecule and the effect of the substituents on the aromatic system. However, specific experimental UV-Vis absorption data for this compound is not currently available in published literature.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would yield a wealth of information about its molecular geometry and how the molecules are arranged in the crystal lattice. To date, no public crystal structure data for this compound is available.
Bond Lengths, Bond Angles, and Dihedral Angle Analysis
A crystallographic study would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the this compound molecule. This data would reveal the geometry of the benzene ring, the orientation of the ethyl and nitro groups, and the positions of the chlorine atoms. Of particular interest would be the dihedral angle between the plane of the nitro group and the plane of the benzene ring, which is influenced by steric interactions with the adjacent substituents.
Intermolecular Interactions and Hydrogen Bonding Networks
Analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions. While this compound does not possess strong hydrogen bond donors, weak C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, would be expected to play a significant role in stabilizing the crystal structure. The study of these interactions is crucial for understanding the solid-state properties of the compound.
Computational Chemistry and Theoretical Insights into 1,5 Dichloro 2 Ethyl 4 Nitrobenzene
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental tools for elucidating the intricate details of molecular systems. For 1,5-dichloro-2-ethyl-4-nitrobenzene, these calculations can predict its three-dimensional structure, the distribution of electrons within the molecule, and various spectroscopic and thermodynamic properties, offering a molecular-level understanding that complements experimental data.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is particularly effective for studying substituted benzene (B151609) derivatives. acs.orgd-nb.info For this compound, DFT calculations, commonly employing hybrid functionals like B3LYP, are used to perform geometry optimization. acs.orgresearchinventy.com This process determines the most stable arrangement of the atoms in space by finding the minimum energy conformation.
The optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the calculations would likely show a slight pyramidalization of the nitro group and predict the rotational barrier and preferred orientation of the ethyl group relative to the benzene ring. The presence of bulky chloro and ethyl substituents adjacent to each other may cause some out-of-plane distortion to alleviate steric strain.
The electronic structure analysis from DFT provides information on the distribution of electron density, which is heavily influenced by the substituents. The strongly electron-withdrawing nitro and chloro groups pull electron density from the aromatic ring, while the ethyl group acts as a weak electron-donating group.
Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data based on DFT Calculations of Analogous Compounds)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |
| C-N (nitro) | ~1.48 Å | |
| N-O (nitro) | ~1.22 Å | |
| C-Cl | ~1.74 Å | |
| C-C (ethyl) | ~1.53 Å | |
| Bond Angle | C-C-C (aromatic) | ~118° - 122° |
| C-C-N | ~119° | |
| O-N-O | ~125° | |
| C-C-Cl | ~120° | |
| Dihedral Angle | C-C-N-O | ~0° or ~180° (slight twist) |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) provide a higher level of theory and accuracy compared to DFT, especially for describing electron correlation and weak interactions. nih.govacs.org
While computationally more demanding, these methods are invaluable for obtaining benchmark energies. For this compound, MP2 or CCSD(T) calculations would be employed to refine the single-point energies of the DFT-optimized geometry. researchgate.net This is crucial for accurately predicting reaction energies and activation barriers for processes like the decomposition or reduction of the nitro group. acs.orgacs.org
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to represent the molecular orbitals. acs.org A larger, more flexible basis set generally yields more accurate results but at a significantly higher computational cost.
For a molecule like this compound, which contains second-row elements (Cl) and electronegative atoms (N, O), a well-chosen basis set is essential. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used. d-nb.info The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are necessary to accurately describe the anisotropic shape of electron clouds in bonds. The "++" signifies the inclusion of diffuse functions, which are important for describing the behavior of electrons far from the nucleus, a key feature in systems with lone pairs and potential for weak interactions. smf.mx For higher accuracy, Dunning's correlation-consistent basis sets, like aug-cc-pVDZ, are often preferred, especially in conjunction with ab initio methods. nih.gov
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchinventy.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor.
For this compound, the HOMO is expected to be localized primarily on the aromatic ring, with some contribution from the ethyl group. The LUMO, conversely, will be predominantly located on the electron-deficient nitro group and the aromatic carbons attached to it. nih.govuwosh.edu The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and electronic excitability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited electronically. researchinventy.com The presence of the strong electron-withdrawing nitro group significantly lowers the LUMO energy, making the molecule susceptible to nucleophilic attack and reduction. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | ~ -7.5 eV | Highest Occupied Molecular Orbital; primarily on the aromatic ring. |
| LUMO | ~ -2.9 eV | Lowest Unoccupied Molecular Orbital; primarily on the nitro group. |
| HOMO-LUMO Gap (ΔE) | ~ 4.6 eV | Indicates relative stability and reactivity. |
Electrostatic Potential Surface (ESP) Mapping for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto a surface of constant electron density, using a color scale to denote different potential values. researchgate.net Typically, regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are colored blue. Neutral regions are often green or yellow.
For this compound, the ESP map would clearly illustrate the electronic effects of its substituents.
Negative Potential (Red): The most negative regions would be concentrated around the oxygen atoms of the nitro group, reflecting their high electronegativity and the resonance delocalization of the negative charge. These sites are susceptible to electrophilic attack and are primary sites for hydrogen bonding. researchgate.net
Positive Potential (Blue): Regions of positive potential would be found on the hydrogen atoms of the ethyl group and, to a lesser extent, on the aromatic hydrogens. A significant region of positive potential (a "π-hole") may also exist above and below the center of the aromatic ring, a feature enhanced by the electron-withdrawing substituents. researchgate.net This indicates sites prone to nucleophilic attack. The carbon atom attached to the nitro group is also a key electrophilic site.
Halogen σ-hole: The chlorine atoms would exhibit a region of positive potential along the C-Cl bond axis (a σ-hole), surrounded by a belt of negative potential, making them capable of engaging in halogen bonding. researchgate.net
This detailed map of charge distribution is invaluable for predicting intermolecular interactions and identifying the most likely sites for chemical reactions. researchgate.netwalisongo.ac.id
Analytical Methodologies for the Detection and Quantification of 1,5 Dichloro 2 Ethyl 4 Nitrobenzene
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical methods for separating 1,5-dichloro-2-ethyl-4-nitrobenzene from complex mixtures, enabling its precise measurement. The choice of chromatographic technique and detector is dictated by the sample matrix, the required detection limits, and the potential for interfering substances.
High-Performance Liquid Chromatography (HPLC) with UV-Vis and Diode Array Detection
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of nitroaromatic compounds. When coupled with Ultraviolet-Visible (UV-Vis) or Diode Array Detectors (DAD), it provides a robust method for quantification. The aromatic nature and the presence of the nitro group in this compound allow for strong UV absorbance, making this detection method highly suitable.
A typical HPLC method for a related compound, 1,3-dichloro-2-nitrobenzene, utilizes a reverse-phase (RP) C18 column. sielc.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, sometimes with an acid modifier such as phosphoric acid or formic acid for mass spectrometry compatibility, to ensure good peak shape and resolution. sielc.com The detector is set to a wavelength where the analyte exhibits maximum absorbance to achieve the highest sensitivity. For complex samples, a DAD can be advantageous as it acquires the entire UV-Vis spectrum at each point in the chromatogram, aiding in peak identification and purity assessment. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for similar dichloronitrobenzene isomers can be adapted. For instance, a method developed for chlorhexidine (B1668724) and its degradation products, including 1-chloro-4-nitrobenzene (B41953), employed an end-capped stationary phase, demonstrating the separation of related compounds. bohrium.com
Table 1: Illustrative HPLC Parameters for Analysis of Related Dichloronitrobenzene Compounds
| Parameter | Setting |
| Column | Reverse-Phase C18, 3 µm or 5 µm particle size |
| Mobile Phase | Acetonitrile/Water with Phosphoric or Formic Acid |
| Detection | UV-Vis or Diode Array Detector (DAD) |
| Wavelength | Analyte-specific maximum absorbance wavelength |
This table presents typical starting conditions for method development based on the analysis of structurally similar compounds.
Gas Chromatography (GC) with Electron Capture (ECD) and Nitrogen-Phosphorus Detectors (NPD)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The use of specific detectors such as the Electron Capture Detector (ECD) and the Nitrogen-Phosphorus Detector (NPD) can provide high sensitivity and selectivity.
The ECD is particularly sensitive to halogenated compounds, making it an excellent choice for detecting dichlorinated molecules. epa.gov It offers the potential for very low detection limits, often in the picogram range. epa.gov The NPD is highly selective for nitrogen- and phosphorus-containing compounds, which significantly reduces interference from other co-eluting substances in the sample matrix. epa.gov EPA Method 8091, for example, outlines the use of GC with ECD or NPD for the determination of nitroaromatics and cyclic ketones in various matrices. epa.gov This method suggests the use of wide-bore capillary columns and provides guidance on column selection to resolve potential co-elutions. epa.gov For instance, certain dichloronitrobenzene isomers may co-elute on one column but can be separated on a confirmation column with a different stationary phase. epa.gov
Table 2: Typical GC-ECD/NPD Parameters based on EPA Method 8091
| Parameter | Setting |
| Column | Wide-bore capillary column (e.g., DB-5, DB-1701) |
| Injector Temperature | Optimized for analyte volatility |
| Oven Program | Temperature gradient to separate analytes |
| Carrier Gas | Nitrogen or Helium |
| Detector | Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) |
This table provides a general overview of parameters that would be optimized for the specific analysis of this compound.
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)
For unequivocal identification and quantification, especially in complex matrices or at trace levels, hyphenated techniques that couple chromatographic separation with mass spectrometry (MS) are the methods of choice.
Gas Chromatography-Mass Spectrometry (GC-MS) provides both chromatographic retention time and a mass spectrum for each analyte, offering a high degree of confidence in compound identification. researchgate.net The mass spectrum, which is a fingerprint of the molecule, allows for the differentiation of isomers that may have similar retention times. Methods like EPA 8260 and 8270 utilize GC-MS for the analysis of volatile and semi-volatile organic compounds, respectively. epa.govepa.gov For the analysis of nitroaromatics, GC-MS can be highly effective. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique, particularly for compounds that are not easily volatilized or are thermally labile. While less common for small, volatile molecules like dichloronitrobenzenes, it can be a valuable tool. An LC-MS/MS system provides an additional layer of selectivity and sensitivity through the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte.
Sample Preparation and Extraction Protocols for Complex Matrices
The analysis of this compound in complex matrices such as soil, water, or industrial waste streams requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. greenpeace.tosynectics.net
Solid-Phase Extraction (SPE) Methods
Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. ictsl.net It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. ictsl.net Interfering substances can be washed away, and the analyte is then eluted with a small volume of a strong solvent. ictsl.net
The choice of sorbent is critical and depends on the polarity of the analyte and the sample matrix. For a moderately polar compound like this compound, a variety of sorbents could be applicable, including normal-phase (e.g., silica, Florisil) or reverse-phase (e.g., C18, polymeric) materials. dokumen.pub For instance, a study on the simultaneous analysis of semi-volatile organic compounds used a combination of polymer-based and activated carbon SPE cartridges to achieve good recovery rates for a wide range of analytes. labrulez.com The pH of the sample can also be adjusted to optimize the retention of the analyte on the sorbent. labrulez.com
Table 3: General Steps in a Solid-Phase Extraction Protocol
| Step | Description |
| 1. Conditioning | The sorbent is treated with a solvent to activate it. ictsl.net |
| 2. Sample Loading | The sample is passed through the sorbent, and the analyte is retained. ictsl.net |
| 3. Washing | Interfering compounds are washed from the sorbent with a weak solvent. ictsl.net |
| 4. Elution | The analyte is eluted from the sorbent with a small volume of a strong solvent. ictsl.net |
Liquid-Liquid Extraction (LLE) and Accelerated Solvent Extraction (ASE)
Liquid-Liquid Extraction (LLE) is a traditional and effective method for separating compounds based on their differential solubility in two immiscible liquid phases, typically water and an organic solvent. wordpress.com For extracting this compound from aqueous samples, a non-polar organic solvent would be used. epa.gov The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase and the presence of salts. Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the aqueous sample, offering rapid extraction and high enrichment factors. researchgate.net
Accelerated Solvent Extraction (ASE) , also known as pressurized fluid extraction, is a more modern and automated technique that uses conventional solvents at elevated temperatures and pressures. thermofisher.com These conditions increase the efficiency and speed of the extraction process, reducing solvent consumption compared to traditional methods like Soxhlet extraction. synectics.net ASE is particularly useful for extracting analytes from solid and semi-solid samples like soil and sediment. synectics.net
Derivatization Strategies for Enhanced Chromatographic Performance
In the analysis of this compound, derivatization can be a crucial step to improve its chromatographic behavior and detection sensitivity, particularly for gas chromatography (GC). libretexts.org Derivatization is often necessary for compounds that have low volatility, poor thermal stability, or functional groups that can lead to sample loss through adsorption. libretexts.org For a substituted nitrobenzene (B124822) like this compound, while already possessing some volatility, certain derivatization strategies could be employed to enhance its analytical characteristics.
One potential, though less common for this specific structure, derivatization approach involves the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation results in the formation of 2,4-dichloro-5-ethylaniline. This resulting aromatic amine is often more amenable to certain chromatographic conditions and can be readily derivatized further if needed. This reduction can be particularly useful for analyses using liquid chromatography-mass spectrometry (LC-MS), as the resulting amine group is more easily ionizable than the nitro group, leading to enhanced detection sensitivity. researchgate.netnih.gov This approach has been reported as a general methodology for detecting and quantifying nitroaromatic compounds at trace levels. researchgate.netnih.gov
Another strategy, more common for nitroaromatic compounds that also contain hydroxyl or carboxyl groups, is silylation. nih.govdata.gov While this compound does not have these functional groups, this technique is a cornerstone in the derivatization of other nitroaromatic compounds for GC analysis. nih.govdata.gov Reagents like N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) are used to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the analyte. nih.govdata.gov
Acylation is another derivatization technique that could be conceptually applied, especially after the reduction of the nitro group. The resulting amine can be reacted with acylating agents, such as perfluorinated acid anhydrides. This process not only increases volatility but also introduces fluorinated moieties into the molecule, which significantly enhances the response of an electron capture detector (ECD), a common detector in GC used for halogenated compounds. libretexts.org
Method Validation and Quality Control in Analytical Determination
Method validation is a critical process to ensure that an analytical method for the determination of this compound is suitable for its intended purpose. This involves a series of experiments to verify that the method's performance characteristics meet the required standards for reliability and accuracy. Key parameters evaluated during method validation include linearity, sensitivity, limit of detection (LOD), and limit of quantitation (LOQ).
Linearity, Sensitivity, and Calibration Curves
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample within a specific range. This is established by analyzing a series of standard solutions of this compound at different known concentrations. The response of the analytical instrument (e.g., peak area in chromatography) is then plotted against the concentration of the analyte to generate a calibration curve.
The linearity is typically expressed by the coefficient of determination (R²). For most analytical applications, an R² value greater than 0.99 is considered indicative of a good linear relationship. mdpi.com For instance, in the analysis of a similar compound, 3,4-difluoronitrobenzene, a linear range of 5 to 75 ng/mL was established with a coefficient of determination (R²) of 0.9990. mdpi.com A similar approach would be applied to the analysis of this compound.
The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is represented by the slope of the calibration curve. A steeper slope indicates higher sensitivity, meaning a small change in concentration results in a large change in the analytical signal.
Below is a hypothetical data table illustrating a typical calibration curve for the analysis of a halogenated nitrobenzene.
| Concentration (ng/mL) | Instrument Response (Peak Area) |
| 5 | 17,500 |
| 10 | 35,200 |
| 25 | 88,000 |
| 50 | 176,000 |
| 75 | 263,500 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
There are several methods to determine LOD and LOQ. A common approach is based on the signal-to-noise ratio (S/N). Typically, an S/N ratio of 3:1 is used to establish the LOD, while a 10:1 ratio is used for the LOQ. mdpi.comtbzmed.ac.ir Another method involves using the standard deviation of the response and the slope of the calibration curve.
For example, in the analysis of nitrobenzene compounds in water using gas chromatography with a micro-electron capture detector (GC-μECD), LOD values were found to be in the range of 0.01 to 0.09 μg/L, and LOQ values ranged from 0.03 to 0.31 μg/L. mdpi.com For the trace analysis of 1-chloro-2-nitrobenzene, a similar compound, an LOD of 20.0 ppb and an LOQ of 50.0 ppb were reported. researchgate.net These values highlight the high sensitivity that can be achieved for such compounds.
The following table provides representative LOD and LOQ values for similar halogenated nitroaromatic compounds, which would be analogous to what one might expect for this compound.
| Compound | Analytical Method | LOD | LOQ |
| 3,4-Difluoronitrobenzene | LC-APCI-MS/MS | 1.5 ng/mL | 5.0 ng/mL |
| Nitrobenzene | GC-μECD | 0.01-0.09 μg/L | 0.03-0.31 μg/L |
| 1-Chloro-2-nitrobenzene | LC-MS/MS | 20.0 ppb | 50.0 ppb |
This table presents data for analogous compounds and is intended for illustrative purposes. mdpi.commdpi.comresearchgate.net
Environmental Fate and Biogeochemical Transformations of 1,5 Dichloro 2 Ethyl 4 Nitrobenzene
Degradation Pathways in Aquatic and Terrestrial Environments
The environmental breakdown of chlorinated nitroaromatic compounds is influenced by a variety of factors, including the presence of specific microbial populations and exposure to sunlight.
Biotic Degradation: Microbial Metabolism and Enzymatic Biotransformations
Microorganisms play a crucial role in the breakdown of complex organic molecules. For chlorinated nitroaromatics, two main metabolic routes have been identified in bacteria and fungi: reductive and oxidative pathways.
A common initial step in the microbial metabolism of nitroaromatic compounds is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is often the first stage in the complete mineralization of these compounds. While no specific data exists for 1,5-Dichloro-2-ethyl-4-nitrobenzene, studies on similar compounds like 1-chloro-4-nitrobenzene (B41953) have shown that various bacteria can perform this reduction under both aerobic and anaerobic conditions. This process typically proceeds through the formation of nitroso and hydroxylamino intermediates before the final amine is produced. This reduction can detoxify the compound and make the aromatic ring more susceptible to subsequent enzymatic attacks.
In contrast to the reductive pathway, some microorganisms can initiate the degradation of nitroaromatic compounds through an oxidative attack on the benzene (B151609) ring. This often involves dioxygenase enzymes that incorporate one or two oxygen atoms into the aromatic ring, leading to the formation of catechols. These catechols are then susceptible to ring cleavage, breaking open the aromatic structure and leading to intermediates that can enter central metabolic pathways. For chlorinated nitroaromatics, this oxidative process can also lead to the removal of chlorine substituents.
Research on compounds such as dichloronitrobenzenes has identified specific bacterial strains capable of their degradation. For instance, strains of Pseudomonas, Burkholderia, and Comamonas have been shown to metabolize various chlorinated nitroaromatic compounds. Often, a single microbial species cannot completely mineralize a complex xenobiotic. Instead, microbial consortia, or communities of different microorganisms, work in concert. In these consortia, different species may carry out successive steps in the degradation pathway, with the metabolic products of one organism serving as the substrate for another. This metabolic cooperation is often more efficient and robust for the complete breakdown of persistent pollutants in the environment.
Abiotic Degradation: Photolysis and Hydrolysis
In addition to biological processes, chemical and physical processes can contribute to the degradation of organic pollutants in the environment.
Many aromatic compounds, including nitroaromatics, can absorb light in the ultraviolet (UV) and visible spectrum. This absorption of light energy can lead to the excitation of the molecule and subsequent chemical reactions, a process known as photolysis or photodegradation. For halogenated nitrobenzenes, direct photolysis in the presence of sunlight can be a significant degradation pathway in surface waters and on soil surfaces. This process can involve the cleavage of the carbon-chlorine bond or transformations of the nitro group. However, the efficiency of photodegradation is highly dependent on factors such as the intensity and wavelength of light, the presence of other substances in the water that can act as photosensitizers or quenchers, and the specific chemical structure of the compound. Due to the lack of specific experimental data for this compound, no specific rates of photolysis can be provided.
Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for chlorinated nitroaromatic compounds under typical environmental pH conditions. The carbon-chlorine bonds on the aromatic ring are generally stable to hydrolysis.
Indirect Photodegradation by Reactive Species
Direct photolysis of nitroaromatic compounds in water is generally a slow process. nih.gov However, the degradation can be significantly accelerated by the presence of reactive oxygen species, such as hydroxyl radicals (•OH). nih.govconicet.gov.ar These radicals can be generated through processes like the UV photolysis of hydrogen peroxide (H2O2). nih.govconicet.gov.ar
The reaction rates of hydroxyl radicals with nitroaromatic compounds are influenced by the substituents on the aromatic ring. conicet.gov.ar The presence of electron-withdrawing groups, like the nitro group, generally makes the aromatic ring less susceptible to oxidative degradation. nih.gov However, advanced oxidation processes (AOPs) that generate highly reactive species can overcome this resistance. conicet.gov.arresearchgate.net For instance, the UV/H2O2 process has been shown to effectively degrade various nitroaromatic compounds, including nitrobenzene (B124822) and 1-chloro-2,4-dinitrobenzene. nih.govconicet.gov.arconicet.gov.ar The degradation process often involves the cleavage of the aromatic ring at an early stage, with the organic nitrogen being converted to nitrate. nih.gov
The efficiency of this indirect photodegradation is dependent on factors such as the concentration of the reactive species generator (e.g., H2O2) and the absorption of UV light by both the target compound and the generator. nih.govconicet.gov.ar
Hydrolytic Stability under Varying pH Conditions
Many chlorinated nitroaromatic compounds exhibit significant stability against hydrolysis under a range of pH conditions. For example, 2,4-dichloronitrobenzene (B57281) and 1,4-dichloro-2-nitrobenzene (B41259) are reported to be stable in water at pH 4, 7, and 9. oecd.orgnih.goviarc.fr This stability is attributed to the strength of the carbon-halogen and carbon-nitro bonds on the aromatic ring, which are not easily broken by water. iarc.fr
While specific hydrolysis data for this compound is not available, a registration dossier for a structurally related compound indicates hydrolytic stability at pH 4, with a calculated half-life of 622 days. europa.eu Generally, the degradation of aromatic compounds by hydrolysis is not considered a significant environmental process. iarc.fr
Environmental Persistence and Recalcitrance Factors for Substituted Nitroaromatics
Substituted nitroaromatics are a class of compounds known for their environmental persistence. nih.govnih.gov Several factors contribute to their recalcitrance:
Electron-Withdrawing Nature of the Nitro Group: The nitro group strongly withdraws electrons from the aromatic ring. nih.govepa.gov This makes the ring electron-deficient and therefore resistant to attack by oxidative enzymes commonly found in microorganisms. nih.govmdpi.com
Toxicity to Microorganisms: Many nitroaromatic compounds are toxic to the very microorganisms that could potentially degrade them, inhibiting bioremediation processes. nih.govwur.nl
Halogenation: The presence of chlorine atoms on the aromatic ring can further increase the compound's recalcitrance. nih.govmdpi.com
Despite their persistence, some microorganisms have evolved pathways to degrade certain chlorinated nitroaromatic compounds. nih.govuwf.edunih.gov The degradation can occur under both aerobic and anaerobic conditions, often initiated by dioxygenase or nitroreductase enzymes. mdpi.comuwf.edu However, the degradation rates can be slow, and the compounds can persist in the environment for extended periods. nih.gov
Modeling of Environmental Distribution and Transport (e.g., Fugacity Models)
Fugacity models are valuable tools for predicting the environmental distribution and transport of chemicals. tul.czunipd.it These models use the chemical's physical-chemical properties, such as aqueous solubility, vapor pressure, and octanol-water partition coefficient (Kow), to estimate its partitioning between different environmental compartments like air, water, soil, and sediment. tul.czenv.go.jp
For chlorinated nitrobenzenes, fugacity models have been used to predict their environmental fate. For instance, a Level III fugacity model for 2,4-dichloronitrobenzene indicated that if released to air, it is likely to be transported to soil, but if released to water or soil, it is less likely to move to other compartments. oecd.org Similarly, for 2,5-dichloronitrobenzene, the model predicted that it would mainly be distributed to water and soil. oecd.org A model for 1,4-dichloro-2-nitrobenzene suggested that if released to soil, most of it would remain there, while if released to air, a significant portion would be transported to water and soil. iarc.fr
These models help in understanding the potential for long-range transport and accumulation of these compounds in various environmental sinks. The accuracy of these models is dependent on the quality of the input data, including the chemical's properties and the environmental parameters. nih.govdiva-portal.org
Emerging Research Directions and Advanced Applications of 1,5 Dichloro 2 Ethyl 4 Nitrobenzene
Exploration as a Building Block in Complex Organic Synthesis
The distinct substitution pattern of 1,5-Dichloro-2-ethyl-4-nitrobenzene makes it a valuable precursor in the intricate world of organic synthesis. The nitro group is readily reducible to an amine, opening pathways to a multitude of reactions like amide bond formation and diazotization. The chlorine atoms can be displaced through nucleophilic aromatic substitution, allowing for the introduction of various other functionalities. This versatility is being harnessed to construct complex molecules that could serve as intermediates for pharmaceuticals and agrochemicals. For instance, dichloronitrobenzene derivatives are key intermediates in the production of dichloroanilines, which are essential for synthesizing certain herbicides. uwf.edunih.gov The strategic placement of the substituents allows for selective reactions, providing a controlled approach to building elaborate molecular frameworks. pressbooks.pub
Potential in Advanced Materials Science and Functional Molecule Development
The electronic properties of this compound, arising from its combination of electron-withdrawing nitro and chloro groups and an electron-donating ethyl group, make it a candidate for research in advanced materials. These properties are crucial for the development of functional molecules with specific optical or electronic characteristics. Derivatives of this compound are being explored for incorporation into polymers to enhance thermal stability or to create novel dyes and pigments. ontosight.aiatamanchemicals.com The field of materials science is actively investigating how such molecules can be used to create materials with tailored properties for applications in electronics and photonics.
Integration into Green Chemistry Initiatives for Sustainable Production and Degradation
In an effort to promote environmental stewardship, the principles of green chemistry are being applied to the lifecycle of halogenated nitroaromatic compounds like this compound. colab.ws Research is focused on developing sustainable synthetic routes that minimize waste and energy consumption, often employing catalytic processes. cdnsciencepub.comresearchgate.net A significant area of investigation is the biodegradation of these compounds. Studies have shown that certain bacteria can mineralize dichloronitrobenzene isomers, suggesting that bioremediation could be a viable strategy for cleaning up contaminated sites. uwf.edunih.gov For example, some bacteria utilize a dioxygenase enzyme to initiate the breakdown of dichloronitrobenzenes. uwf.edunih.govnih.gov Understanding these degradation pathways is essential for mitigating the environmental impact of these chemicals. mdpi.com
Development of Chemo- and Biosensors for Environmental Monitoring
The detection of nitroaromatic compounds in the environment is a critical aspect of pollution monitoring. researchgate.nettandfonline.combohrium.com The unique chemical signature of this compound makes it a target for the development of highly specific chemo- and biosensors. researchgate.netmdpi.comtandfonline.com Chemosensors are being designed with molecular receptors that can selectively bind to nitroaromatic compounds, often resulting in a detectable change in fluorescence. rsc.orgacs.org Biosensors, on the other hand, may utilize enzymes or whole cells to detect the presence of these pollutants. mdpi.comnih.govresearchgate.netuts.edu.au These technologies are vital for the rapid and sensitive monitoring of industrial waste and environmental contamination. mdpi.comtandfonline.com
Future Prospects in Theoretical Chemistry and Predictive Modeling for Substituted Nitrobenzenes
This compound and its isomers serve as important models for advancing theoretical and computational chemistry. acs.orgresearchgate.netacs.org By studying the relationship between the structure and properties of these molecules, scientists can refine predictive models for a wide range of substituted nitrobenzenes. epa.govsmf.mx Quantum chemical methods like Density Functional Theory (DFT) are employed to calculate molecular properties, which are then compared with experimental data to enhance the accuracy of the models. acs.orgepa.gov This synergy between theoretical and experimental work is crucial for designing new molecules with desired functionalities and for gaining a deeper understanding of their chemical behavior. researchgate.netacs.org
Q & A
Q. What are the primary synthetic routes for preparing 1,5-dichloro-2-ethyl-4-nitrobenzene, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nitration and halogenation of substituted benzene derivatives. For example, nitration of dichloroethylbenzene precursors under controlled conditions (e.g., using mixed acids like HNO₃/H₂SO₄) can yield nitro derivatives. Reaction temperature (0–50°C) and solvent choice (e.g., dichloromethane or benzene) critically affect regioselectivity and yield, as demonstrated in analogous syntheses of chloronitrobenzene compounds . Purification often involves recrystallization or column chromatography.
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Structural confirmation requires multi-technique analysis:
- NMR spectroscopy (¹H/¹³C) to identify substituent positions (e.g., ethyl and nitro groups).
- Mass spectrometry (MS) to verify molecular weight (e.g., C₈H₆Cl₂NO₂ ≈ 235.04 g/mol).
- Infrared (IR) spectroscopy to detect characteristic nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.
Cross-referencing with databases like ChEBI or IARC Monographs ensures accuracy .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Use local exhaust ventilation and closed systems to minimize inhalation/contact risks .
- Wear nitrile gloves , chemical-resistant goggles , and lab coats .
- Store in airtight containers at 2–8°C, protected from light to prevent decomposition .
- Emergency protocols: Immediate decontamination with soap/water for skin contact; ethanol or acetone for solvent cleanup .
Q. Which analytical techniques are most effective for assessing the purity of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) to quantify impurities.
- Gas Chromatography (GC) paired with mass spectrometry for volatile byproduct analysis.
- Melting point determination (compare with literature values, e.g., ~63–64°C for related dichloronitrobenzenes ).
Q. What are the key applications of this compound in academic research?
- Methodological Answer :
- Intermediate in organic synthesis : Used to prepare heterocyclic compounds (e.g., pyridazines) via nucleophilic substitution .
- Photocatalysis studies : Nitro and chloro groups enable electron-deficient aromatic systems for charge-transfer experiments.
- Toxicology models : Structural analogs (e.g., 2,4-dinitrochlorobenzene) are employed in immunogenicity assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) to test variables: Temperature (e.g., 0°C vs. 50°C), stoichiometry (e.g., excess nitrating agent), and solvent polarity (dichloromethane vs. benzene) .
- Kinetic monitoring via in-situ FTIR or Raman spectroscopy to track nitro group formation and side reactions (e.g., over-nitration).
- Computational modeling (e.g., DFT) to predict regioselectivity and transition states .
Q. What strategies resolve contradictions in reported reaction outcomes for chloronitrobenzene derivatives?
- Methodological Answer :
- Meta-analysis of literature data : Compare solvent effects (polar aprotic vs. nonpolar) and catalyst systems (e.g., Lewis acids like FeCl₃) .
- Reproducibility testing : Validate conflicting protocols under controlled conditions (e.g., humidity, oxygen levels).
- Byproduct profiling : Use GC-MS to identify trace impurities (e.g., diethyl phthalate from solvent interactions ).
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Quantum chemical calculations (e.g., QSPR models) to estimate electrophilicity (σ⁺ values) and frontier molecular orbitals .
- Molecular docking simulations to study interactions with biological targets (e.g., enzyme active sites).
- Reactivity databases : Cross-reference with platforms like CC-DPS for thermodynamic properties (e.g., ΔG of substitution reactions) .
Q. What experimental approaches elucidate the role of the ethyl group in modulating electronic effects in this compound?
- Methodological Answer :
- Electrochemical analysis : Cyclic voltammetry to measure reduction potentials of nitro groups, comparing ethyl-substituted vs. methyl analogs .
- X-ray crystallography to determine bond lengths and angles, revealing steric and electronic influences.
- Substituent effect studies : Synthesize derivatives with varying alkyl chains and correlate with Hammett constants .
Q. How do environmental factors (e.g., pH, light) influence the stability of this compound in aqueous systems?
- Methodological Answer :
- Photodegradation studies : Expose solutions to UV light (λ = 254–365 nm) and monitor decomposition via HPLC .
- Hydrolysis kinetics : Measure reaction rates in buffered solutions (pH 3–10) to identify acid/base-catalyzed pathways.
- QSAR modeling : Relate molecular descriptors (e.g., logP, dipole moment) to environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
